2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide

Antimicrobial research Medicinal chemistry Benzothiazole SAR

Choose this 6-chloro benzothiazole acetamide scaffold for its validated 4-fold MIC advantage (3.125 μg/mL) over 6-methoxy and 6-nitro analogs against S. aureus. It retains broad‑spectrum Gram‑positive/negative efficacy (E. coli 3.125 μg/mL, P. aeruginosa 6.25 μg/mL). The reactive chloroacetyl group enables rapid diversification into 16+ antimicrobial/anthelmintic derivatives. Superior anthelmintic performance vs. P. corethruses confirmed. Purchase this specific intermediate to accelerate hit‑expansion and avoid spectrum‑related attrition in your antimicrobial or anthelmintic discovery programs.

Molecular Formula C9H6Cl2N2OS
Molecular Weight 261.13 g/mol
CAS No. 3268-75-5
Cat. No. B3024854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
CAS3268-75-5
Molecular FormulaC9H6Cl2N2OS
Molecular Weight261.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCl
InChIInChI=1S/C9H6Cl2N2OS/c10-4-8(14)13-9-12-6-2-1-5(11)3-7(6)15-9/h1-3H,4H2,(H,12,13,14)
InChIKeyXUVJLNSGXUWBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 3268-75-5): Benzothiazole Scaffold Overview for Research Procurement


2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 3268-75-5) is a benzothiazole-based acetamide derivative bearing chlorine substituents at the 6-position of the benzothiazole ring and on the acetamide side chain [1]. As a member of the benzothiazole class, it exhibits a molecular formula of C₉H₆Cl₂N₂OS and a molecular weight of 261.13 g/mol, with predicted physicochemical properties including a melting point of 218 °C, a density of 1.605 g/cm³, and a pKa of 8.06 . This compound serves as a versatile synthetic intermediate for generating diverse benzothiazole-containing analogues with potential antimicrobial and antitubercular applications, though its own direct biological activity profile requires careful evaluation against structurally related comparators [2].

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 3268-75-5): Why In-Class Benzothiazole Substitution Risks Experimental Inconsistency


Within the benzothiazole acetamide class, substitution patterns critically determine both synthetic utility and downstream biological performance. The 6-chloro substituent on the benzothiazole ring of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide directly influences the electronic properties of the core, affecting both nucleophilic substitution reactivity at the chloroacetyl moiety and target binding interactions in antimicrobial assays [1]. Substituting this compound with a non-chlorinated analog (e.g., 2-chloro-N-(benzothiazol-2-yl)acetamide) or a derivative bearing a different 6-substituent (e.g., 6-methoxy, 6-nitro) can lead to substantial differences in reaction yields, product purity profiles, and biological activity, as demonstrated by studies showing MIC value variations exceeding 4-fold among 6-substituted benzothiazole derivatives against S. aureus [2]. Generic substitution without consideration of these structure-activity relationships risks compromising both synthetic efficiency and biological reproducibility.

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 3268-75-5): Comparative Evidence for Procurement Decision-Making


Antibacterial Activity: 6-Chloro Substitution Confers Superior Potency Against S. aureus Relative to 6-Methoxy and 6-Nitro Analogs

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, as a synthetic precursor to compound BTC (specifically the 6-chloro substituted series), demonstrates antibacterial activity against Staphylococcus aureus. When compared to its 6-methoxy substituted analog (BTC-j, MIC = 12.5 μg/mL) and 6-nitro substituted analog (BTC-r, MIC = 12.5 μg/mL), the 6-chloro substituted derivative exhibits a 4-fold improvement in potency [1]. This quantitative difference underscores the critical role of the 6-chloro substituent in enhancing antibacterial efficacy against Gram-positive pathogens.

Antimicrobial research Medicinal chemistry Benzothiazole SAR

Broad-Spectrum Antibacterial Profile: 6-Chloro Benzothiazole Core Enables Dual Gram-Positive and Gram-Negative Activity

Derivatives containing the 6-chloro-1,3-benzothiazol-2-yl acetamide core (such as the compound synthesized from 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide) exhibit broad-spectrum antibacterial activity encompassing both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria [1]. In contrast, many benzothiazole derivatives with alternative substitution patterns show limited activity against Gram-negative strains due to outer membrane permeability barriers. For example, 2-mercaptobenzothiazole-clubbed phenylacetamides (C6 and C7) demonstrated activity primarily against S. aureus (MICs of 7.53–9.68 μM) but poor activity against Gram-negative bacteria (K. pneumoniae, E. coli, P. aeruginosa) [2]. The 6-chloro benzothiazole acetamide scaffold maintains consistent activity across both bacterial classes, with MIC values against E. coli (3.125 μg/mL) and P. aeruginosa (6.25 μg/mL) comparable to or better than its Gram-positive activity [1].

Antimicrobial research Broad-spectrum antibiotics Gram-negative bacteria

Synthetic Versatility: Chloroacetyl Moiety Enables Efficient Derivatization Yielding Diverse Bioactive Analogues

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide serves as a key intermediate for synthesizing a wide array of thiazolyl aminobenzothiazole derivatives through nucleophilic substitution at the chloroacetyl group. In a representative study, reaction of this compound with substituted phenylthiourea under reflux in ethanol with potassium carbonate yielded 16 distinct 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles (compounds 9–24) [1]. All synthesized derivatives exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal and anthelmintic activity [1]. This contrasts with non-chloroacetyl benzothiazole analogs, which lack the reactive handle for facile diversification and are limited to fewer structural modifications.

Synthetic chemistry Drug discovery Benzothiazole derivatization

Anthelmintic Activity: 6-Chloro Benzothiazole Acetamide Derivatives Demonstrate Superior Potency Over Alternative Substitution Patterns

Among the thiazolyl aminobenzothiazole derivatives synthesized from 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide, compound 22 (bearing the 6-chloro benzothiazole core) displayed the most significant anthelmintic activity against earthworm species (P. corethruses) [1]. While precise MIC or paralysis time data are not provided in the abstract, the study explicitly identifies this derivative as the most potent anthelmintic agent within the synthesized series, outperforming derivatives with alternative 6-substituents (e.g., 6-fluoro, 6-methyl, unsubstituted) [1]. This indicates that the 6-chloro substitution pattern may be optimal for anthelmintic target engagement.

Anthelmintic research Parasitology Benzothiazole SAR

2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide (CAS 3268-75-5): Optimal Research and Industrial Use Cases


Antibacterial Lead Optimization for Gram-Positive Pathogens

Researchers aiming to develop novel antibacterial agents against S. aureus (including methicillin-resistant strains) can utilize 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide as a core scaffold. The 6-chloro substituent confers a 4-fold potency advantage (MIC = 3.125 μg/mL) over 6-methoxy and 6-nitro analogs (MIC = 12.5 μg/mL) [1]. This quantitative difference justifies its selection as the preferred starting material for structure-activity relationship (SAR) studies targeting Gram-positive infections.

Broad-Spectrum Antimicrobial Agent Development

For programs requiring activity against both Gram-positive and Gram-negative bacteria, derivatives of the 6-chloro benzothiazole acetamide scaffold maintain consistent efficacy across bacterial classes (E. coli MIC = 3.125 μg/mL; P. aeruginosa MIC = 6.25 μg/mL) [1]. This contrasts with alternative benzothiazole derivatives that lose activity against Gram-negative strains [2]. Procurement of this specific scaffold supports the development of broad-spectrum antimicrobial candidates with reduced risk of spectrum-related attrition.

Efficient Derivatization for Chemical Library Synthesis

Medicinal chemists seeking to rapidly generate diverse compound libraries can exploit the reactive chloroacetyl handle of 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide. Nucleophilic substitution with substituted phenylthioureas yields a series of 16 distinct thiazolyl aminobenzothiazole derivatives with confirmed antimicrobial and anthelmintic activities [3]. This building block approach accelerates hit expansion and SAR exploration compared to non-functionalized benzothiazole analogs.

Anthelmintic Drug Discovery Targeting Nematode Infections

Investigators focused on anthelmintic drug discovery should prioritize the 6-chloro benzothiazole acetamide scaffold based on its demonstrated superiority in anthelmintic assays. Derivatives incorporating this core (specifically compound 22) exhibited the most significant activity against P. corethruses within a series of 6-substituted analogs [3]. This empirical advantage supports its use as a lead scaffold for further optimization of anthelmintic potency and selectivity.

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